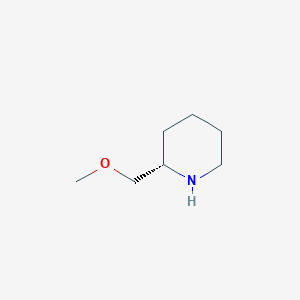

(S)-2-(Methoxymethyl)piperidine

Description

BenchChem offers high-quality (S)-2-(Methoxymethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Methoxymethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(methoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPHVNKZLOQXAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427465 | |

| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149054-86-4 | |

| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-2-(Methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise spatial orientation of functional groups.[3][4] Among these, chiral 2-substituted piperidines are of paramount importance, as the stereochemistry at the C2 position is often critical for target binding and biological activity.[4][5][6]

(S)-2-(Methoxymethyl)piperidine is a valuable chiral building block in this class. Its methoxymethyl substituent provides a sterically defined, non-ionizable hydrogen bond acceptor, which can be crucial for modulating interactions with biological targets and improving pharmacokinetic profiles. This guide offers a comprehensive overview of a robust synthetic route to (S)-2-(Methoxymethyl)piperidine, detailed protocols for its characterization, and insights into the scientific rationale behind the chosen methodologies.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of (S)-2-(Methoxymethyl)piperidine is most effectively approached via a two-stage process. The primary challenge lies in establishing the (S)-stereocenter at the C2 position. This is best accomplished through the synthesis of the precursor, (S)-2-(hydroxymethyl)piperidine, from a readily available chiral source. The subsequent methylation of the primary alcohol is a straightforward and high-yielding transformation. This strategy ensures excellent control over the final product's stereochemical integrity.

Part I: Enantioselective Synthesis

The foundation of this synthesis is the use of a "chiral pool" starting material, which leverages nature's stereospecificity to avoid complex asymmetric catalysis or resolution steps. L-Pipecolic acid, the higher homolog of L-proline, is an ideal and cost-effective starting material.

Step 1: Reduction of L-Pipecolic Acid to (S)-2-(Hydroxymethyl)piperidine

The critical transformation is the reduction of the carboxylic acid moiety of L-Pipecolic acid to a primary alcohol without epimerization of the adjacent stereocenter.

Causality of Reagent Choice:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its high reactivity is necessary for the efficient reduction of a carboxylate anion, which is formed in situ by the deprotonation of the carboxylic acid and the secondary amine by the hydride. Borane complexes (e.g., BH₃·THF) are also effective and can offer milder reaction conditions.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required. These solvents are inert to LiAlH₄ and effectively solvate the intermediate species. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive hydride by atmospheric moisture.

Step 2: O-Methylation to (S)-2-(Methoxymethyl)piperidine

With the chiral alcohol in hand, the final step is a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Causality of Reagent Choice:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for generating the alkoxide. It irreversibly deprotonates the alcohol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent. Iodine is an excellent leaving group, and the methyl carbon is sterically unhindered, facilitating a rapid Sₙ2 reaction with the alkoxide.

-

Solvent: Anhydrous THF is again a suitable solvent, as it is inert to the strong base and effectively solvates the ions involved.

Part II: Structural and Stereochemical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra of (S)-2-(Methoxymethyl)piperidine are expected to show characteristic signals.

| ¹H NMR Data (Predicted, CDCl₃, 400 MHz) | |

| Chemical Shift (δ) ppm | Assignment & Rationale |

| ~3.45 - 3.60 (m, 2H) | -CH₂-O- protons (diastereotopic). |

| 3.35 (s, 3H) | -O-CH₃ protons, a sharp singlet. |

| ~3.10 (m, 1H) | -CH(2)- proton, adjacent to nitrogen and the methoxymethyl group. |

| ~2.95 (m, 1H) | -CH₂(6)- equatorial proton. |

| ~2.60 (m, 1H) | -CH₂(6)- axial proton. |

| 1.10 - 1.80 (m, 6H) | -CH₂- ring protons at C3, C4, C5. |

| ~1.5 (br s, 1H) | -NH proton, exchangeable with D₂O. |

| ¹³C NMR Data (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| ~76.5 | -CH₂-O- |

| ~59.0 | -O-CH₃ |

| ~57.0 | -CH(2)- |

| ~46.5 | -CH₂(6)- |

| ~30.0 | -CH₂(3)- |

| ~26.0 | -CH₂(5)- |

| ~24.5 | -CH₂(4)- |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected protonated molecular ion would be:

-

Expected [M+H]⁺: 130.1226 for C₇H₁₆NO⁺

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the product.

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.

-

Expected Result: For a successful synthesis, the chromatogram should show a single major peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being at or below the limit of detection, confirming an e.e. of >99%.

Part III: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)piperidine

-

Setup: Equip a 1 L three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an Argon atmosphere.

-

Reagents: Suspend Lithium Aluminum Hydride (LiAlH₄, ~2.0 equivalents) in 300 mL of anhydrous THF and cool the slurry to 0 °C in an ice bath.

-

Addition: Dissolve L-Pipecolic acid (1.0 equivalent) in 200 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 10 mL of water, followed by 10 mL of 15% aqueous NaOH, and then 30 mL of water to quench the excess LiAlH₄. (Fieser workup).

-

Workup: Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the solid with THF.

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield crude (S)-2-(hydroxymethyl)piperidine as an oil, which can be purified by vacuum distillation.

Protocol 2: Synthesis of (S)-2-(Methoxymethyl)piperidine

-

Setup: Equip a 500 mL flame-dried, three-necked flask with a magnetic stirrer and an Argon inlet.

-

Reagents: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in 150 mL of anhydrous THF.

-

Addition: Dissolve (S)-2-(hydroxymethyl)piperidine (1.0 equivalent) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Methylation: Cool the mixture back to 0 °C and add Methyl Iodide (CH₃I, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quench: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

-

Workup: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel or by vacuum distillation to afford pure (S)-2-(Methoxymethyl)piperidine.

Applications in Drug Development

(S)-2-(Methoxymethyl)piperidine is not just a synthetic target but a strategic tool for drug discovery. Its incorporation into lead compounds can:

-

Enhance Potency: The defined stereochemistry and hydrogen bonding capability can optimize interactions within a target's binding pocket.

-

Improve Selectivity: Differentiating between receptor subtypes often hinges on subtle stereoelectronic differences, which this scaffold can provide.

-

Modulate Physicochemical Properties: The methoxy group can mask a potentially problematic hydroxyl group, altering properties like lipophilicity (LogP) and metabolic stability.[4]

This building block serves as a key fragment in the synthesis of more complex molecules, including agonists/antagonists for CNS receptors and novel anti-infective agents.[7] Its robust and scalable synthesis makes it an attractive component for pharmaceutical libraries and late-stage clinical candidates.

References

-

Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.[Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.[Link]

-

Arabinosylamine in Asymmetric Syntheses of Chiral Piperidine Alkaloids. SYNLETT.[Link]

-

Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. PubMed.[Link]

- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Deriv

-

Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications.[Link]

-

Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PubMed.[Link]

-

Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing.[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]

-

Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.[Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.[Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online.[Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of (S)-2-(Methoxymethyl)piperidine

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Methoxymethyl)piperidine

Executive Summary

(S)-2-(Methoxymethyl)piperidine is a chiral heterocyclic amine that represents a valuable building block in modern medicinal chemistry. As a derivative of the piperidine scaffold, a privileged structure in numerous pharmaceuticals, its unique stereochemistry and functionalization offer significant potential for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] A thorough understanding of its fundamental physicochemical properties is paramount for its effective application in drug design, enabling researchers to predict its behavior in biological systems and optimize its pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a comprehensive technical overview of the key physicochemical attributes of (S)-2-(Methoxymethyl)piperidine, presenting both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in pharmaceutical development and synthetic chemistry.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical landscape.[1] Its prevalence stems from a combination of favorable characteristics: a stable, saturated ring system, the ability to act as a hydrogen bond acceptor and, when protonated, a donor, and a three-dimensional chair conformation that allows for precise spatial orientation of substituents. These features contribute to enhanced metabolic stability and improved pharmacokinetic (ADME) properties, making the piperidine motif a cornerstone in drug design.[2]

(S)-2-(Methoxymethyl)piperidine emerges as a particularly interesting derivative. The introduction of a chiral center at the C2 position provides a fixed stereochemical anchor, which is critical for achieving selectivity and potency in interactions with biological targets. The methoxymethyl substituent offers a balance of lipophilicity and polarity, influencing solubility and membrane permeability, while also providing a potential metabolic soft spot that can be engineered. Characterizing the core properties of this molecule is the foundational first step in its journey from a chemical entity to a potential drug candidate.

Core Physicochemical Data

Precise experimental data for (S)-2-(Methoxymethyl)piperidine is not extensively published. Therefore, this section presents a combination of computed descriptors and data from structurally similar compounds to establish a baseline for experimental validation.

| Property | Data | Source / Comment |

| IUPAC Name | (2S)-2-(methoxymethyl)piperidine | --- |

| CAS Number | 149054-86-4 | [5] |

| Molecular Formula | C₇H₁₅NO | [6] |

| Molecular Weight | 129.20 g/mol | PubChem[6] |

| Boiling Point | Not available. Estimated to be similar to or slightly higher than 2-methylpiperidine (117-119 °C).[7] | Experimental determination is required. |

| Melting Point | Not available. Likely a low-melting solid or liquid at room temperature. | For comparison, 2-piperidinemethanol has a melting point of 68-70 °C.[8][9] |

| Predicted pKa | ~10.5 - 11.0 | Based on piperidine (~11.2) with a slight inductive effect from the ether oxygen. |

| Predicted LogP | ~1.0 - 1.5 | Calculated based on structure; indicates moderate lipophilicity. |

Acidity and Basicity Profile: pKa Determination

The basicity of the piperidine nitrogen, quantified by its pKa, is arguably its most critical physicochemical property in a drug development context. It dictates the molecule's ionization state at physiological pH (7.4), which in turn governs its aqueous solubility, membrane permeability, and ability to engage in ionic interactions with its biological target.

Causality Behind pKa Determination

For a secondary amine like (S)-2-(Methoxymethyl)piperidine, the equilibrium between its neutral and protonated (cationic) forms is key. We perform pKa determination not merely to find a number, but to understand how the molecule will partition between aqueous and lipid environments. A pKa around 10-11 implies that at pH 7.4, the compound will be almost exclusively in its protonated, water-soluble form. This insight is crucial for designing oral formulations and predicting absorption. Potentiometric titration is the gold-standard method due to its high accuracy and direct measurement of protonation events.[10][11]

Experimental Protocol: Potentiometric Titration

This protocol provides a self-validating system by using a calibrated instrument and standardized titrant.

-

Instrumentation & Reagents:

-

Calibrated pH meter with a combination glass electrode.

-

Automated titrator or a manual burette (Class A).

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant.

-

(S)-2-(Methoxymethyl)piperidine sample (~10-15 mg, accurately weighed).

-

Degassed, deionized water.

-

Inert gas (Nitrogen or Argon) supply.

-

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in 50 mL of deionized water in a jacketed titration vessel. Maintain a constant temperature (e.g., 25 °C).

-

Blanket the solution with an inert gas to prevent dissolution of atmospheric CO₂, which can interfere with the titration of a basic compound.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode in the sample solution and allow the pH reading to stabilize.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the system to reach equilibrium and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (indicated by a sharp drop in pH).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum inflection on the curve (or the peak of the first derivative plot, dpH/dV).

-

The pKa is the pH value at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated and neutral forms of the amine are equal.[10]

-

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Multi-Solvent Assessment

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. A compound must have sufficient aqueous solubility to dissolve in the gastrointestinal tract for absorption, yet also possess adequate lipid solubility to cross cell membranes. We assess solubility in a range of solvents to build a comprehensive profile.[12][13]

Experimental Protocol: Qualitative Solubility Classification

This hierarchical testing scheme efficiently classifies the compound based on its acid-base and polarity characteristics.[14][15]

-

Standardized Procedure (for each solvent):

-

Add ~20 mg of (S)-2-(Methoxymethyl)piperidine to a test tube.

-

Add 1 mL of the test solvent in portions, shaking vigorously after each addition.

-

Observe for complete dissolution. Classify as "Soluble" or "Insoluble".

-

-

Solvent Testing Sequence:

-

Step 1: Water. If soluble, test the solution's pH with litmus or a pH strip to classify as acidic, basic, or neutral.[15] (S)-2-(Methoxymethyl)piperidine is expected to be a base.

-

Step 2: 5% HCl (aq). If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic functional group (like an amine) that forms a soluble hydrochloride salt.[14]

-

Step 3: 5% NaOH (aq). If insoluble in water, test in 5% NaOH. Solubility would indicate a strongly acidic functional group. This is not expected for the target compound.

-

Step 4: Organic Solvents. Test solubility in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate to understand its polarity profile.

-

Visualization: Solubility Classification Workflow

Caption: Decision workflow for qualitative solubility analysis.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The combination of NMR, FT-IR, and Mass Spectrometry allows for the complete elucidation of the compound's connectivity and functional groups.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The spectrum is expected to be complex due to the chiral center and the piperidine ring protons.

-

Predicted Chemical Shifts (δ):

-

~3.5-3.7 ppm: Protons on the carbon bearing the methoxymethyl group (-CH-CH₂O-).

-

~3.3-3.5 ppm: Protons of the methoxymethyl group (-CH₂-O-CH₃).

-

~3.3 ppm: Methoxy group singlet (-OCH₃).

-

~2.5-3.1 ppm: Protons on carbons adjacent to the nitrogen.

-

~1.2-1.8 ppm: Remaining piperidine ring protons.

-

A broad, exchangeable singlet for the N-H proton.

-

-

-

¹³C NMR (Carbon NMR):

-

Predicted Chemical Shifts (δ):

-

~75 ppm: Methylene carbon of the methoxymethyl group (-CH₂O-).

-

~60 ppm: Methoxy carbon (-OCH₃).

-

~55-60 ppm: C2 of the piperidine ring.

-

~45-50 ppm: C6 of the piperidine ring.

-

~20-30 ppm: C3, C4, and C5 of the piperidine ring.

-

-

-

Protocol for NMR Analysis: [16]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

Confirmation: The N-H proton signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H peak will disappear due to proton-deuterium exchange.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

-

Expected Absorption Bands:

-

3300-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.

-

2950-2800 cm⁻¹ (strong): C-H stretching of the aliphatic CH₂ and CH₃ groups.

-

1150-1080 cm⁻¹ (strong): C-O stretching of the ether linkage.

-

-

Protocol for FT-IR Analysis: [16]

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. If it is a liquid, a thin film can be prepared between two salt (NaCl) plates.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.

-

Conclusion: Integrating Physicochemical Data for Drug Development

The physicochemical properties of (S)-2-(Methoxymethyl)piperidine are not mere data points; they are predictive tools that guide the entire drug discovery and development process. The pKa value informs us of the compound's charge state and its likely interactions in a biological milieu. The solubility profile dictates potential routes of administration and formulation strategies. The spectroscopic fingerprint provides the absolute structural proof required for regulatory submission and intellectual property protection. By systematically determining these properties using the robust protocols outlined in this guide, researchers can de-risk their development programs, make informed decisions in lead optimization, and ultimately accelerate the translation of a promising chemical scaffold into a viable therapeutic agent.

References

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

- How to determine the solubility of a substance in an organic solvent?

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube.

- Development of Methods for the Determin

- 2-Methylpiperidine. PubChem.

- CAS 149054-86-4 | (S)-2-(Methoxymethyl)piperidine. Alchem Pharmtech.

- 4-(Methoxymethyl)piperidine. PubChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. Benchchem.

- 2-Piperidinemethanol 97 3433-37-2. Sigma-Aldrich.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Application of Chiral Piperidine Scaffolds in Drug Design.

- Application of Chiral Piperidine Scaffolds in Drug Design.

- 2-Piperidinemethanol. Guidechem.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Piperidinemethanol 97 3433-37-2 [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www1.udel.edu [www1.udel.edu]

- 13. youtube.com [youtube.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (S)-2-(Methoxymethyl)piperidine: Synthesis, Structure, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral molecule (S)-2-(Methoxymethyl)piperidine. It delves into its chemical identity, stereospecific synthesis, spectroscopic characterization, and its potential as a valuable building block in the pharmaceutical industry. The piperidine moiety is a cornerstone in medicinal chemistry, and the introduction of a stereocenter, as in (S)-2-(Methoxymethyl)piperidine, offers nuanced structural and functional diversity crucial for modern drug design.[1]

Chemical Identity and Molecular Structure

(S)-2-(Methoxymethyl)piperidine is a chiral saturated heterocycle. The defining features of its molecular structure are the piperidine ring, a six-membered ring containing one nitrogen atom, and a methoxymethyl substituent at the 2-position with a specific (S)-stereochemistry. This chirality is a critical aspect, as enantiomers of a drug can have significantly different pharmacological and toxicological profiles.

While a dedicated CAS number for the enantiomerically pure (S)-2-(Methoxymethyl)piperidine is not consistently reported in major chemical databases, the racemic mixture, 2-(Methoxymethyl)piperidine, has the CAS number 104678-13-9 . Researchers seeking to procure or synthesize the (S)-enantiomer should specify the desired stereochemistry.

Table 1: Physicochemical Properties of 2-(Methoxymethyl)piperidine (Racemic)

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| XLogP3-AA | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Molecular Representation:

The structure of (S)-2-(Methoxymethyl)piperidine is depicted below in both 2D and 3D formats to provide a clear understanding of its spatial arrangement.

Caption: Proposed synthetic pathway for (S)-2-(Methoxymethyl)piperidine.

Experimental Protocol: A Conceptual Step-by-Step Methodology

-

Esterification of (S)-Pipecolic Acid: (S)-Pipecolic acid is converted to its methyl ester by reaction with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. This step protects the carboxylic acid and facilitates the subsequent reduction.

-

N-Protection: The secondary amine of the piperidine ring is protected to prevent side reactions in the following steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O).

-

Reduction of the Ester: The methyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step yields N-Boc-(S)-2-piperidinemethanol.

-

Williamson Ether Synthesis: The hydroxyl group is converted to a methoxy group. The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with methyl iodide (CH₃I).

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, (S)-2-(Methoxymethyl)piperidine.

This synthetic route is advantageous as it starts from an inexpensive chiral pool material and involves well-established chemical transformations.

Spectroscopic Characterization

Detailed spectroscopic data for enantiomerically pure (S)-2-(Methoxymethyl)piperidine is not widely available in the public domain. However, based on the known spectra of similar compounds like 2-piperidinemethanol and general principles of spectroscopy, the expected spectral characteristics can be predicted. [2][3][4] Table 2: Predicted Spectroscopic Data for (S)-2-(Methoxymethyl)piperidine

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~3.4-3.6 ppm (m, 1H, C2-H), δ ~3.3 ppm (s, 3H, O-CH₃), δ ~3.2-3.4 ppm (m, 2H, CH₂-O), δ ~2.5-3.0 ppm (m, 2H, C6-H₂), δ ~1.1-1.9 ppm (m, 6H, C3, C4, C5-H₂) |

| ¹³C NMR | δ ~75-80 ppm (CH₂-O), δ ~60-65 ppm (C2), δ ~58-60 ppm (O-CH₃), δ ~45-50 ppm (C6), δ ~20-30 ppm (C3, C4, C5) |

| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch) |

| MS (Mass Spec) | [M]+ at m/z = 129, prominent fragments from loss of -CH₂OCH₃ and ring fragmentation. |

Protocol for Spectroscopic Data Acquisition

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

IR: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

-

Data Acquisition:

-

NMR: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

IR: Obtain the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

MS: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragmentation patterns.

-

Applications in Drug Development and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. [1]The introduction of a chiral methoxymethyl group at the 2-position of the piperidine ring in (S)-2-(Methoxymethyl)piperidine provides a unique three-dimensional structure that can be exploited for stereospecific interactions with biological targets.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the piperidine ring often facilitates penetration of the blood-brain barrier. Chiral 2-substituted piperidines are key components in drugs targeting CNS disorders.

-

Oncology: The piperidine motif is found in numerous kinase inhibitors and other anticancer agents.

-

Infectious Diseases: Chiral piperidines can serve as scaffolds for the development of novel antibacterial, antiviral, and antifungal agents.

Logical Framework for Application in Drug Discovery:

Caption: Role of (S)-2-(Methoxymethyl)piperidine in lead generation.

The secondary amine of (S)-2-(Methoxymethyl)piperidine provides a convenient handle for further chemical modifications, allowing for the facile introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds.

Handling, Storage, and Safety

As with all piperidine derivatives, (S)-2-(Methoxymethyl)piperidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Safety: Piperidine derivatives can be corrosive and may cause skin and eye irritation. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

(S)-2-(Methoxymethyl)piperidine is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and the versatile reactivity of the piperidine ring make it an attractive scaffold for the synthesis of novel therapeutic agents. While specific data for this enantiomer is not as prevalent as for its racemic counterpart, established methods for the asymmetric synthesis of 2-substituted piperidines provide a clear path for its preparation. This guide provides a foundational understanding for researchers looking to incorporate this valuable molecule into their synthetic and medicinal chemistry programs.

References

-

D. J. Ager, I. Prakash, D. R. Schaad, "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis," Chemical Reviews, vol. 96, no. 2, pp. 835-876, 1996. [Link]

-

T. D. H. Quach, R. A. Batey, "Stereoselective Synthesis of 2,6-Disubstituted Piperidines via the Intramolecular Cyclization of Alkenyl- and Allenyl-Substituted Amines," Organic Letters, vol. 5, no. 9, pp. 1381-1384, 2003. [Link]

-

C. Agami, F. Couty, "The Asymmetric Synthesis of Piperidines," Tetrahedron, vol. 58, no. 15, pp. 2701-2724, 2002. [Link]

-

PubChem, "2-(Methoxymethyl)piperidine," National Center for Biotechnology Information. [Link]

-

A. R. Katritzky, et al., "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects," Spectrochimica Acta Part A: Molecular Spectroscopy, vol. 41, no. 12, pp. 1391-1395, 1985. [Link]

-

A. V. Varlamov, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 25, no. 21, p. 5044, 2020. [Link]

Sources

Spectroscopic Data of (S)-2-(Methoxymethyl)piperidine: A Technical Guide for Researchers

Introduction

(S)-2-(Methoxymethyl)piperidine is a chiral saturated heterocycle with significant utility in the synthesis of complex molecular architectures, particularly for pharmaceutical applications. Its stereochemistry and the presence of both a secondary amine and an ether linkage make it a valuable synthon for creating molecules with specific three-dimensional orientations, which is often crucial for biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-2-(Methoxymethyl)piperidine.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for (S)-2-(Methoxymethyl)piperidine.

Caption: Molecular structure of (S)-2-(Methoxymethyl)piperidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for (S)-2-(Methoxymethyl)piperidine, based on data from analogous compounds such as piperidine, 2-methylpiperidine, and piperidin-2-ylmethanol.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methoxymethyl substituent, and the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H9 (CH₃) | ~3.3 - 3.4 | s | - |

| H7 (CH₂) | ~3.2 - 3.5 | m | - |

| H2 (CH) | ~2.8 - 3.0 | m | - |

| H6 (CH₂) | ~2.9 - 3.1 (axial), ~2.5 - 2.7 (equatorial) | m | - |

| NH | ~1.5 - 2.5 (broad) | br s | - |

| H3, H4, H5 (CH₂) | ~1.2 - 1.8 | m | - |

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and its signal is often broad. D₂O exchange can be used to confirm this peak.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C9 (CH₃) | ~59 - 61 |

| C7 (CH₂) | ~75 - 78 |

| C2 (CH) | ~60 - 63 |

| C6 (CH₂) | ~46 - 48 |

| C3 (CH₂) | ~28 - 30 |

| C5 (CH₂) | ~25 - 27 |

| C4 (CH₂) | ~24 - 26 |

Rationale for Predicted NMR Data

The predicted chemical shifts are derived from the known spectra of simpler piperidines. For instance, the piperidine ring protons typically resonate between 1.4 and 2.8 ppm, and the carbons between 24 and 46 ppm. The introduction of the methoxymethyl group at the C2 position is expected to cause a downfield shift for H2 and C2 due to the electron-withdrawing effect of the oxygen atom. The chemical shifts for the methoxy group (H9, C9) and the adjacent methylene group (H7, C7) are based on typical values for aliphatic ethers.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (S)-2-(Methoxymethyl)piperidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Longer acquisition times are generally required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC): If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-(Methoxymethyl)piperidine is expected to show characteristic absorption bands for the N-H, C-H, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3300 - 3400 | N-H stretch (secondary amine) | Medium, broad |

| ~2850 - 3000 | C-H stretch (aliphatic) | Strong |

| ~1450 - 1470 | C-H bend (alkane) | Medium |

| ~1080 - 1150 | C-O stretch (ether) | Strong |

Rationale for Predicted IR Data

The predicted IR absorptions are based on well-established correlation tables. The broad N-H stretch is characteristic of secondary amines. The strong C-H stretching and bending vibrations are expected for the aliphatic piperidine ring and methoxymethyl group. A strong C-O stretching band is a key indicator of the ether functional group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Weight: 129.20 g/mol

-

Molecular Formula: C₇H₁₅NO

-

Expected [M+H]⁺: m/z 130.12

Predicted Fragmentation Pattern

Under electron ionization (EI), the fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage. For (S)-2-(Methoxymethyl)piperidine, the major fragmentation pathways are expected to involve the loss of the methoxymethyl group or cleavage of the piperidine ring.

-

Loss of the methoxymethyl group (-CH₂OCH₃): This would result in a fragment ion at m/z 84.

-

Cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage): This can lead to the formation of a stable iminium ion.

Under electrospray ionization (ESI), a softer ionization technique, the protonated molecule [M+H]⁺ at m/z 130.12 would be the base peak. Tandem MS (MS/MS) of this ion would likely show the neutral loss of methanol (CH₃OH) resulting in a fragment at m/z 98.10.

Caption: Predicted ESI-MS/MS fragmentation of (S)-2-(Methoxymethyl)piperidine.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the full scan mass spectrum in positive ion mode.

-

EI-MS: For a volatile sample, introduce it into an electron ionization source, typically coupled with a gas chromatograph (GC-MS).

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for (S)-2-(Methoxymethyl)piperidine. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the characterization of this important chiral building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the structural elucidation process.

References

-

NIST Chemistry WebBook, SRD 69. [Link]

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 4090648, 2-(Methoxymethyl)piperidine. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 2018. [Link]

A Comprehensive Technical Guide to (S)-2-(Methoxymethyl)piperidine for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of (S)-2-(Methoxymethyl)piperidine (CAS No. 149054-86-4), a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. This document offers a comprehensive overview of its commercial availability, key suppliers, underlying synthesis principles, and potential applications, designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this versatile building block.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in drug design.[3] The introduction of stereocenters into the piperidine ring, creating chiral derivatives like (S)-2-(Methoxymethyl)piperidine, allows for a more precise and potent interaction with biological targets, ultimately enhancing therapeutic efficacy and reducing off-target effects.[3] The methoxymethyl substituent at the C2 position offers an additional point for molecular recognition and can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like characteristics.

Commercial Availability and Sourcing

(S)-2-(Methoxymethyl)piperidine is available from a number of specialized chemical suppliers. Researchers should consider factors such as purity, available quantities, and lead times when selecting a vendor. Below is a comparative table of notable suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Alchem Pharmtech | Z-14289 | >95% | Inquire |

| Aladdin | S1063526 | ≥95% | 250mg, 500mg, 1g |

| King-Pharm | 219300 | Not Specified | Inquire |

| Chemrio | Not Specified | Not Specified | Inquire |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the successful and safe implementation of (S)-2-(Methoxymethyl)piperidine in a research setting.

Key Physicochemical Properties:

Safety and Handling:

Principles of Synthesis

The enantioselective synthesis of 2-substituted piperidines is a well-established area of organic chemistry.[9][10] While specific, detailed protocols for the industrial-scale synthesis of (S)-2-(Methoxymethyl)piperidine are often proprietary, the general synthetic strategies rely on the stereocontrolled functionalization of a piperidine precursor.

A common conceptual approach involves the asymmetric reduction of a suitable N-protected 2-acylpyridine or the diastereoselective alkylation of a chiral piperidine derivative. The synthesis of related 2-substituted piperidines often starts from chiral synthons, such as amino acids, or employs chiral catalysts to induce the desired stereochemistry. For instance, the synthesis of other chiral piperidines has been achieved through methods like enzymatic kinetic resolution of racemic intermediates.[11]

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of a chiral 2-substituted piperidine, highlighting the key stages from starting materials to the final product.

Caption: Generalized synthetic workflow for chiral 2-substituted piperidines.

Applications in Drug Discovery and Development

The unique structural features of (S)-2-(Methoxymethyl)piperidine make it a valuable building block for the synthesis of novel therapeutic agents. The piperidine core provides a robust scaffold, while the chiral methoxymethyl group can be strategically employed to probe and optimize interactions within the binding pockets of biological targets.

Potential Therapeutic Areas:

Piperidine derivatives have shown pharmacological activity in a wide range of disease areas, including but not limited to:

-

Neurodegenerative Diseases: As modulators of neurotransmitter receptors and enzymes.[1]

-

Oncology: As components of kinase inhibitors and other anti-cancer agents.[12]

-

Infectious Diseases: As scaffolds for antiviral and antibacterial compounds.

Hypothetical Drug Design Workflow:

The incorporation of (S)-2-(Methoxymethyl)piperidine into a drug discovery program typically follows a structured workflow, from initial hit identification to lead optimization.

Caption: Drug design workflow incorporating (S)-2-(Methoxymethyl)piperidine.

Experimental Protocol: General Procedure for N-Acylation of (S)-2-(Methoxymethyl)piperidine

This protocol provides a general method for the acylation of the secondary amine of (S)-2-(Methoxymethyl)piperidine, a common step in the elaboration of this scaffold for structure-activity relationship (SAR) studies.

Materials:

-

(S)-2-(Methoxymethyl)piperidine

-

Acid chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (S)-2-(Methoxymethyl)piperidine (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base (1.2-1.5 eq.) to the solution and cool to 0 °C in an ice bath.

-

If using an acid chloride, add it dropwise to the cooled solution. If using a carboxylic acid, pre-activate it with the coupling agent and HOBt (if applicable) in a separate flask according to the manufacturer's instructions before adding it to the piperidine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-acylated product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acid chloride or deactivate the coupling reagents.

-

Cooling to 0 °C: Controls the exothermicity of the acylation reaction, minimizing side product formation.

-

Tertiary Amine Base: Scavenges the HCl generated during the reaction when using an acid chloride, or facilitates the coupling reaction by maintaining a basic pH.

-

Aqueous Workup: Removes unreacted starting materials, reagents, and water-soluble byproducts.

-

Chromatographic Purification: Ensures the isolation of the desired product in high purity, which is essential for accurate biological evaluation.

Conclusion

(S)-2-(Methoxymethyl)piperidine is a valuable and commercially accessible chiral building block with significant potential in drug discovery and development. Its unique structural and stereochemical features provide a versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will empower researchers to effectively leverage this compound in their quest for new and improved medicines.

References

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Product Search - Chemical-Suppliers. (n.d.). Retrieved January 14, 2026, from [Link]

-

(S)-2-(Methoxymethyl)piperidine - CAS:149054-86-4 - 迈纳科技商城-化学试剂. (n.d.). Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved January 14, 2026, from [Link]

-

Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (n.d.). Retrieved January 14, 2026, from [Link]

-

(S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) - Cheméo. (n.d.). Retrieved January 14, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Analogues of Piperidine for Drug Design - Pharmaceutical Technology. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. (2025, July 25). Retrieved January 14, 2026, from [Link]

-

Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). Retrieved January 14, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved January 14, 2026, from [Link]

-

Analgesic activity of alkyl piperidine derivatives. (n.d.). Retrieved January 14, 2026, from [Link]

-

Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. (2025, August 9). Retrieved January 14, 2026, from [Link]

-

Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

-

Methyl 2-(methoxymethyl)piperidine-2-carboxylate (C9H17NO3) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Retrieved January 14, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 14, 2026, from [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Retrieved January 14, 2026, from [Link]

-

Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. manalab.cn [manalab.cn]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. targetmol.com [targetmol.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stereochemistry and Conformational Analysis of (S)-2-(Methoxymethyl)piperidine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] The therapeutic efficacy and pharmacological profile of these molecules are inextricably linked to their three-dimensional structure. This guide provides an in-depth technical examination of the stereochemical and conformational properties of (S)-2-(Methoxymethyl)piperidine, a representative 2-substituted piperidine. We will explore the fundamental principles governing its conformational landscape, including ring inversion, the orientation of the N-H proton, and the steric and electronic effects of the C2-substituent. This analysis is supported by a synthesis of experimental and computational methodologies, offering a robust framework for researchers, scientists, and drug development professionals to understand and predict the behavior of similarly substituted heterocyclic systems.

Introduction: The Significance of Piperidine Conformation in Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug discovery.[3] Its derivatives are found in over twenty classes of pharmaceuticals, targeting a wide range of biological systems.[3] The specific three-dimensional arrangement of substituents on the piperidine ring dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its therapeutic effect. A thorough understanding of the conformational preferences of substituted piperidines is therefore not an academic exercise, but a critical component of rational drug design.

(S)-2-(Methoxymethyl)piperidine serves as an excellent model system to explore the key factors that govern this conformational behavior. It possesses a single stereocenter, a flexible side chain, and a secondary amine, introducing several layers of conformational complexity that we will systematically dissect.

Stereochemical and Conformational Fundamentals

The conformational landscape of (S)-2-(Methoxymethyl)piperidine is primarily defined by three key equilibria: the piperidine ring inversion, the inversion at the nitrogen atom, and the rotation around the C2-C(substituent) bond.

Piperidine Ring Conformation

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] This chair can exist in two rapidly interconverting forms via a process known as ring inversion. For a 2-substituted piperidine, this inversion process interconverts the substituent between an axial and an equatorial position.

Caption: Chair-chair interconversion of (S)-2-(Methoxymethyl)piperidine.

N-H Proton Conformation

The secondary amine in piperidine also introduces conformational isomerism related to the orientation of the N-H proton, which can be either axial or equatorial. For piperidine itself, the equatorial N-H conformer is generally considered more stable in the gas phase and non-polar solvents.[1][6] However, the energy difference is small, and in polar solvents, the axial conformer can become more stable.[1]

Intramolecular Hydrogen Bonding

A critical consideration for (S)-2-(Methoxymethyl)piperidine is the potential for intramolecular hydrogen bonding (IHB). In the conformer where the methoxymethyl group is equatorial, an axial N-H can form a hydrogen bond with the ether oxygen of the side chain. This interaction can significantly stabilize this specific conformation, potentially overriding other steric considerations.[7] Such hydrogen bonds are known to influence molecular properties like membrane permeability in drug candidates.[8]

Experimental Protocol: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of molecules in solution.[9] By analyzing chemical shifts and, more importantly, scalar (J) coupling constants, one can deduce dihedral angles and determine the dominant conformation.

Core Principle: The Karplus Relationship

The cornerstone of NMR-based conformational analysis is the Karplus equation.[10] It describes the relationship between the three-bond coupling constant (³J) between two vicinal protons and the dihedral angle (φ) separating them.[11][12][13][14]

J = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters. In simple terms, a large ³J value (typically 8-13 Hz) corresponds to a dihedral angle of ~180° (anti-periplanar), characteristic of an axial-axial relationship in a chair conformation. A small ³J value (typically 1-5 Hz) corresponds to a dihedral angle of ~60° (gauche), characteristic of axial-equatorial or equatorial-equatorial relationships.

Step-by-Step Experimental Workflow

-

Sample Preparation: Dissolve a pure sample of (S)-2-(Methoxymethyl)piperidine in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, CD₃OD or D₂O for polar environments to probe solvent effects).

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals of the ring protons, particularly the proton at C2 (H2).

-

Signal Assignment: Use 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign all proton and carbon signals.

-

Coupling Constant Analysis:

-

Measure the coupling constants for the H2 proton. If the methoxymethyl group is predominantly equatorial, H2 will be axial.

-

An axial H2 will exhibit a large coupling constant (³J_ax-ax) to one of the C3 protons (the axial one) and a small coupling constant (³J_ax-eq) to the other (the equatorial one).

-

Conversely, if the substituent were axial, H2 would be equatorial and would show two small coupling constants to the C3 protons.

-

-

NOESY for Confirmation: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. For the equatorial conformer, NOE cross-peaks should be observed between the axial protons at C2, C4, and C6, and between the axial C2 proton and the axial C3/C5 protons.

-

Variable-Temperature (VT) NMR (Optional): To determine the energy barrier for ring inversion, acquire a series of ¹H NMR spectra at different temperatures.[15][16][17][18] As the temperature is lowered, the rate of ring inversion slows. At the coalescence temperature (Tc), the separate signals for the axial and equatorial protons broaden and merge into a single peak.[18][19] The Gibbs free energy of activation (ΔG‡) for the inversion process can be calculated from Tc.[18]

Computational Protocol: A Synergy with Experiment

Computational chemistry provides a powerful complementary approach to experimental studies. Density Functional Theory (DFT) calculations can be used to determine the geometries and relative energies of different conformers, corroborating and rationalizing the experimental NMR data.[20][21][22]

// Nodes start [label="Define Potential Conformers\n(e.g., Eq-ax, Eq-eq, Ax-ax, Ax-eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; geom_opt [label="Geometry Optimization\n(e.g., DFT: B3LYP/6-31G*)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; freq_calc [label="Frequency Calculation\n(Confirm true minima)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; energy_calc [label="Single-Point Energy Calculation\n(Higher level of theory)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr_calc [label="NMR Parameter Calculation\n(GIAO method)", fillcolor="#FBBC05", fontcolor="#202124"]; boltzmann [label="Boltzmann Averaging\nof Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; comparison [label="Compare Calculated vs.\nExperimental Data", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Elucidate Dominant Conformation\nand Energetics", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> geom_opt; geom_opt -> freq_calc; freq_calc -> energy_calc; energy_calc -> nmr_calc; nmr_calc -> boltzmann; boltzmann -> comparison; comparison -> conclusion; }

Caption: Workflow for computational conformational analysis.

Step-by-Step Computational Workflow

-

Structure Building: Build the initial 3D structures for all plausible conformers of (S)-2-(Methoxymethyl)piperidine (e.g., equatorial/axial substituent, equatorial/axial N-H, different rotamers of the side chain).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT method (e.g., B3LYP with a 6-31G* basis set).

-

Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Energy Calculation: Calculate the relative electronic energies (and Gibbs free energies) of all conformers. This will predict the most stable conformer and the energy differences between them.

-

NMR Parameter Prediction: Use a method like GIAO (Gauge-Independent Atomic Orbital) to calculate the ¹H and ¹³C chemical shifts and coupling constants for the lowest energy conformers.

-

Data Correlation: Compare the computationally predicted NMR parameters with the experimental data. A strong correlation validates both the experimental assignment and the computational model.

Data Synthesis and Expected Results

By integrating the experimental and computational data, a comprehensive picture of the conformational landscape of (S)-2-(Methoxymethyl)piperidine emerges.

| Parameter | Expected Value for Equatorial Conformer | Expected Value for Axial Conformer | Rationale |

| ³J(H2ax, H3ax) | 10 - 13 Hz | N/A (H2 is equatorial) | Dihedral angle ≈ 180° |

| ³J(H2ax, H3eq) | 2 - 5 Hz | N/A (H2 is equatorial) | Dihedral angle ≈ 60° |

| ³J(H2eq, H3ax/eq) | N/A (H2 is axial) | 2 - 5 Hz | Dihedral angle ≈ 60° |

| Relative Energy (ΔG) | 0 kcal/mol (Reference) | > 2.0 kcal/mol | Steric hindrance (A-value) |

| Key NOE Contact | H2(ax) ↔ H4(ax), H6(ax) | H2(eq) ↔ H3(eq), N-H(eq) | Through-space proximity |

Table 1: Predicted NMR parameters and relative energies for the major conformers of (S)-2-(Methoxymethyl)piperidine.

For (S)-2-(Methoxymethyl)piperidine, the overwhelming expectation is that the conformer with an equatorial methoxymethyl group will be the dominant species in solution. Furthermore, the possibility of an intramolecular hydrogen bond between an axial N-H and the methoxymethyl oxygen could make the Equatorial-substituent/Axial-NH conformer particularly stable, especially in non-polar solvents.

Conclusion

The conformational analysis of (S)-2-(Methoxymethyl)piperidine illustrates the critical interplay of steric effects, electronic interactions, and potential intramolecular forces in determining the three-dimensional structure of substituted heterocycles. A robust and reliable analysis is not achieved through a single technique, but through the synergistic application of high-resolution NMR spectroscopy and theoretical computational modeling. The protocols and principles outlined in this guide provide a self-validating framework for researchers to confidently assign the stereochemistry and conformational preferences of piperidine-containing molecules, a crucial step in the journey of modern drug discovery and development.

References

-

Perrin, C. L., & O'Reilly, A. M. (2014). The Karplus Equation. In eMagRes. John Wiley & Sons, Ltd. [Link]

-

Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15. [Link]

-

LeMaster, C. B., & LeMaster, D. M. (1990). Variable temperature NMR spectroscopy. Journal of Chemical Education, 67(7), 564. [Link]

-

Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. In Advances in Magnetic Resonance (Vol. 1, pp. 195–316). Elsevier. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]

-

Haasnoot, C. A. G., De Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783–2792. [Link]

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

-

Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in platinum(II)-nucleoside complexes. A new application of the Karplus equation. Organic Magnetic Resonance, 13(6), 417–429. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Med. Chem. Commun., 2(7), 669-674. [Link]

-

O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine alkaloids - Wikipedia [en.wikipedia.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 7. Sci-Hub. Intramolecular hydrogen bonding in 2-hydroxyalkylpyridines and 2-hydroxyalkylpiperidines / Journal of the American Chemical Society, 1969 [sci-hub.st]

- 8. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. auremn.org.br [auremn.org.br]

- 10. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A variable temperature nuclear magnetic resonance spectroscopy study of nitrogen inversion in medium-ring monocyclic and bicyclic systems - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. A variable temperature nuclear magnetic resonance spectroscopy study of nitrogen inversion in medium-ring monocyclic and bicyclic systems - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. A variable-temperature N.m.r. study of the ring inversion in 7,12-dihydropleiadene and its 1-methoxy-derivative using a quantitative treatment of the collapse of an AB quartet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. "Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobu" by Hing-Lun Chong [repository.rit.edu]

- 19. researchgate.net [researchgate.net]

- 20. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity and Stability of (S)-2-(Methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract